molecular formula C7H11NO3 B15338988 Ethyl 2-isocyanatobutanoate

Ethyl 2-isocyanatobutanoate

Cat. No.: B15338988
M. Wt: 157.17 g/mol
InChI Key: UTFCRCGRAVHBRB-UHFFFAOYSA-N
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Description

Ethyl 2-isocyanatobutanoate is an organic compound with the molecular formula C7H11NO3. It is a derivative of butanoic acid, featuring an isocyanate functional group attached to the second carbon atom of the butanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-isocyanatobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-isocyanoacetate with trifluoroacetic anhydride in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is typically carried out at low temperatures, around -78°C, to ensure the stability of the intermediate products .

Another method involves the reaction of ethanol with 2-isocyanatoacetyl chloride. This reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene-free processes to address environmental and safety concerns. One such method includes the use of diphenylphosphoryl azide in a Curtius rearrangement reaction with ethyl hydrogen malonate . This method is advantageous due to its high yield and relatively simple reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isocyanatobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or esters.

    Reduction: Amines or other reduced nitrogen-containing compounds.

    Substitution: Urea or carbamate derivatives.

Scientific Research Applications

Ethyl 2-isocyanatobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-isocyanatobutanoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form stable urea, carbamate, or thiocarbamate linkages, which are essential in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an isocyanate group and a butanoate ester. This combination provides distinct reactivity and stability, making it valuable in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl 2-isocyanatobutanoate

InChI

InChI=1S/C7H11NO3/c1-3-6(8-5-9)7(10)11-4-2/h6H,3-4H2,1-2H3

InChI Key

UTFCRCGRAVHBRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N=C=O

Origin of Product

United States

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